REACTION_CXSMILES
|
C[N:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]3[CH:15]=[CH:14][CH:13]=[CH:12][C:10]3=2)[CH:5]=[CH:4][CH:3]1[OH:16].[N:17]1[C:26]2[C:21](=[CH:22][CH:23]=[C:24]3[CH:30]=[CH:29][CH:28]=[CH:27][C:25]3=2)[CH:20]=[CH:19][CH:18]=1.[CH2:31]1[CH2:37][S:34](=[O:36])(=[O:35])[O:33][CH2:32]1.CI>>[N:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]3[CH:15]=[CH:14][CH:13]=[CH:12][C:10]3=2)[CH:5]=[CH:4][CH:3]=1.[CH3:3][O:16][C:22]1[CH:23]=[C:24]2[CH:30]=[CH:29][CH:28]=[CH:27][C:25]2=[C:26]2[C:21]=1[CH:20]=[CH:19][CH2:18][N:17]2[CH2:32][CH2:31][CH2:37][S:34]([OH:33])(=[O:36])=[O:35]
|
Name
|
N-methyl-hydroxybenzoquinoline
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C(C=CC2=CC=C3C(=C12)C=CC=C3)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=CC2=CC=C3C(=C12)C=CC=C3
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1COS(=O)(=O)C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CI
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=CC2=CC=C3C(=C12)C=CC=C3
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C2C=CCN(C2=C2C(=C1)C=CC=C2)CCCS(=O)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |